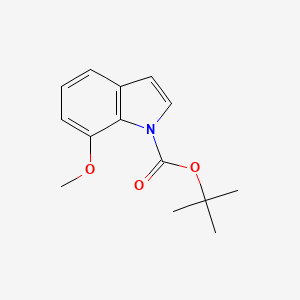

Tert-butyl 7-methoxy-1H-indole-1-carboxylate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tert-butyl 7-methoxyindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)15-9-8-10-6-5-7-11(17-4)12(10)15/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWMPQAJKVAOOOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677973 | |

| Record name | tert-Butyl 7-methoxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215205-77-8 | |

| Record name | 1,1-Dimethylethyl 7-methoxy-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 7-methoxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Tert-butyl 7-methoxy-1H-indole-1-carboxylate" chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 7-methoxy-1H-indole-1-carboxylate (CAS No. 1215205-77-8) is a Boc-protected derivative of 7-methoxy-1H-indole. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances the compound's stability and solubility in organic solvents, making it a valuable building block in organic synthesis. Methoxy-substituted indoles are significant scaffolds in medicinal chemistry, appearing in numerous biologically active natural products and synthetic compounds. This document provides a comprehensive overview of the known and predicted chemical properties of this compound, along with generalized experimental protocols for its synthesis and characterization.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties have been established. Other properties can be predicted based on its structure and data from analogous compounds.

General Properties

| Property | Value | Source |

| CAS Number | 1215205-77-8 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₇NO₃ | [1] |

| Molecular Weight | 247.29 g/mol | [1] |

| Appearance | Solid | Inferred from vendor data |

| Storage | Sealed in a dry place at room temperature | [1] |

Predicted Physical Properties

| Property | 7-methoxy-1H-indole (Parent Compound) |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.17 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

Synthesis

The synthesis of this compound is achieved through the N-protection of 7-methoxy-1H-indole with di-tert-butyl dicarbonate ((Boc)₂O). This is a standard procedure in organic synthesis for the protection of amine functionalities, including the nitrogen atom in indole rings.

Synthetic Workflow

References

An In-depth Technical Guide to the Synthesis of Tert-butyl 7-methoxy-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for tert-butyl 7-methoxy-1H-indole-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the formation of 7-methoxy-1H-indole via the Bartoli indole synthesis, followed by the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group. This document details the experimental protocols, quantitative data, and logical workflow to support the endeavors of researchers in the field.

Overview of the Synthetic Pathway

The synthesis of this compound is efficiently achieved through a two-step sequence. The initial step involves the construction of the core indole structure, 7-methoxy-1H-indole, from a readily available nitroaromatic precursor. The subsequent step introduces the Boc protecting group onto the indole nitrogen, enhancing its stability and facilitating further synthetic manipulations.

The logical workflow for this synthesis is depicted below:

Caption: A high-level overview of the synthesis and purification workflow.

Experimental Protocols

Step 1: Synthesis of 7-methoxy-1H-indole

The formation of the 7-substituted indole core is accomplished using the Bartoli indole synthesis, a powerful method for reacting ortho-substituted nitroarenes with vinyl Grignard reagents.[1][2][3]

Reaction:

Materials:

| Reagent/Material | Molar Mass ( g/mol ) |

| 2-Nitroanisole | 153.14 |

| Vinylmagnesium bromide (1 M in THF) | 131.25 |

| Tetrahydrofuran (THF), anhydrous | 72.11 |

| Saturated aqueous ammonium chloride (NH₄Cl) | 53.49 |

| Diethyl ether | 74.12 |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 |

Procedure:

A solution of 2-nitroanisole in anhydrous tetrahydrofuran (THF) is cooled to a low temperature (typically between -40 °C and -20 °C) under an inert atmosphere (e.g., argon or nitrogen). To this cooled solution, at least three equivalents of vinylmagnesium bromide (a 1 M solution in THF is commonly used) are added dropwise, ensuring the temperature is maintained below the specified limit. The reaction mixture is stirred at this low temperature for a period of time and then allowed to warm to room temperature and stirred for several hours or overnight.

The reaction is then carefully quenched at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with an organic solvent, such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous drying agent like magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield 7-methoxy-1H-indole.

Step 2: Synthesis of this compound

The second step involves the protection of the nitrogen atom of the 7-methoxy-1H-indole with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure that enhances the stability of the indole ring for subsequent reactions.[4][5]

Reaction:

Materials:

| Reagent/Material | Molar Mass ( g/mol ) |

| 7-methoxy-1H-indole | 147.17 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 |

| 4-(Dimethylamino)pyridine (DMAP) | 122.17 |

| Dichloromethane (DCM), anhydrous | 84.93 |

| Water | 18.02 |

| Brine | - |

| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 |

Procedure:

To a solution of 7-methoxy-1H-indole in anhydrous dichloromethane (DCM) is added a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Di-tert-butyl dicarbonate (typically 1.1 to 1.5 equivalents) is then added portion-wise to the stirred solution at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is diluted with DCM and washed sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Step 1: 7-methoxy-1H-indole | Step 2: this compound |

| Starting Material | 2-Nitroanisole | 7-methoxy-1H-indole |

| Key Reagents | Vinylmagnesium bromide | Di-tert-butyl dicarbonate, DMAP |

| Typical Yield | 40-80% (general for Bartoli synthesis)[1] | High (typically >90% for Boc protection)[5] |

| Molecular Formula | C₉H₉NO[6] | C₁₄H₁₇NO₃ |

| Molecular Weight | 147.17 g/mol [6] | 247.29 g/mol |

| Appearance | Solid | Solid |

Visualization of the Synthesis Pathway

The overall synthesis can be visualized as a two-step process, starting from 2-nitroanisole.

Caption: Reaction scheme for the synthesis of the target compound.

Characterization Data

The structural confirmation of the intermediate and final product is typically achieved through spectroscopic methods.

7-methoxy-1H-indole

-

¹H NMR (CDCl₃, 300 MHz): δ (ppm) ~8.1 (br s, 1H, NH), 7.2-7.3 (m, 1H, Ar-H), 7.0-7.1 (m, 1H, Ar-H), 6.7-6.8 (m, 1H, Ar-H), 6.6-6.7 (m, 1H, Ar-H), 6.5-6.6 (m, 1H, Ar-H), 3.9 (s, 3H, OCH₃).[6]

-

¹³C NMR (CDCl₃, 75 MHz): δ (ppm) ~145.0, 130.0, 128.0, 124.0, 120.0, 115.0, 105.0, 102.0, 55.0.[6]

This compound

-

Predicted ¹H NMR (CDCl₃, 500 MHz): δ (ppm) ~7.5-7.6 (d, 1H), ~7.3-7.4 (d, 1H), ~6.9-7.0 (t, 1H), ~6.6-6.7 (d, 1H), ~6.4-6.5 (d, 1H), ~3.9 (s, 3H, OCH₃), ~1.6 (s, 9H, C(CH₃)₃).

-

Predicted ¹³C NMR (CDCl₃, 125 MHz): δ (ppm) ~150.0 (C=O), ~146.0 (C-O), ~134.0 (C), ~129.0 (C), ~125.0 (CH), ~120.0 (CH), ~118.0 (CH), ~108.0 (CH), ~105.0 (CH), ~84.0 (C), ~55.0 (OCH₃), ~28.0 (CH₃).

This technical guide provides a foundational understanding of the synthesis of this compound. The described pathway, utilizing the Bartoli indole synthesis followed by N-Boc protection, represents a reliable and efficient route to this important synthetic intermediate. The detailed protocols and compiled data are intended to assist researchers and professionals in the successful synthesis and application of this versatile compound in their drug discovery and development programs.

References

- 1. grokipedia.com [grokipedia.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. 7-Methoxy-1H-indole | C9H9NO | CID 76660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Spectroscopic data for "Tert-butyl 7-methoxy-1H-indole-1-carboxylate"

An In-depth Technical Guide on the Spectroscopic Data for "Tert-butyl 7-methoxy-1H-indole-1-carboxylate"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for this compound. The content is structured to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on the compound's spectral characteristics and the methodologies for their acquisition.

Molecular Structure and Properties:

This compound is a synthetic intermediate where the indole nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This protection enhances its stability and solubility in organic solvents, making it a versatile building block in organic synthesis.

Spectroscopic Data Summary

The following tables present a summary of the predicted quantitative spectroscopic data for this compound, based on analyses of its structural features and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Provisional Assignment |

| ~ 7.60 | d | 1H | H-4 |

| ~ 7.45 | d | 1H | H-2 |

| ~ 7.05 | t | 1H | H-5 |

| ~ 6.75 | d | 1H | H-6 |

| ~ 6.60 | d | 1H | H-3 |

| ~ 3.95 | s | 3H | -OCH₃ |

| ~ 1.70 | s | 9H | -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Provisional Assignment |

| ~ 150.5 | C=O |

| ~ 147.5 | C-7 |

| ~ 135.5 | C-7a |

| ~ 130.5 | C-3a |

| ~ 127.5 | C-2 |

| ~ 121.5 | C-5 |

| ~ 115.5 | C-4 |

| ~ 108.5 | C-6 |

| ~ 106.5 | C-3 |

| ~ 84.5 | -C (CH₃)₃ |

| ~ 56.0 | -OCH₃ |

| ~ 28.5 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2975 | Medium | C-H stretch (tert-butyl) |

| ~ 1730 | Strong | C=O stretch (carbamate) |

| ~ 1600, 1480 | Medium | C=C stretch (aromatic) |

| ~ 1450 | Medium | C-H bend (tert-butyl) |

| ~ 1280, 1160 | Strong | C-O stretch (methoxy and carbamate) |

| ~ 1250 | Strong | C-N stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z (calculated) | Proposed Fragment Ion | Expected Relative Abundance |

| 248.1281 | [M+H]⁺ | High |

| 192.0655 | [M+H - C₄H₈]⁺ (Loss of isobutylene) | Medium |

| 148.0706 | [M+H - C₅H₉O₂]⁺ (Loss of the entire Boc group) | High |

| 57.0704 | [C₄H₉]⁺ (tert-Butyl cation) | High |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃).[3] Transfer the solution into a 5 mm NMR tube.

-

Data Acquisition:

-

¹H NMR: Record spectra on a 300 MHz or 500 MHz spectrometer.[3] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[4]

-

¹³C NMR: Record spectra on the same instrument at the corresponding frequency (e.g., 75 MHz or 125 MHz).[3]

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method): Dissolve a small quantity of the solid sample (5-10 mg) in a volatile solvent such as dichloromethane or diethyl ether.[5] Apply a drop of the resulting solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[5][6]

-

Data Acquisition: Use a Fourier Transform Infrared (FT-IR) spectrometer to record the spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a stock solution of the analyte at a concentration of about 1 mg/mL in a high-purity volatile solvent like methanol or acetonitrile.[7][8] Further dilute this solution to a final concentration of approximately 1-10 µg/mL.[9]

-

Data Acquisition: Infuse the diluted sample into an electrospray ionization (ESI) source coupled to a mass spectrometer.[10] The data is typically acquired in positive ion mode.

Synthetic and Application Workflow

This compound is a key intermediate in the synthesis of more complex molecules. The Boc group provides protection for the indole nitrogen, enabling selective functionalization at other positions of the indole ring.

References

- 1. Andrews University - Virtual tour [andrews.edu]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. benchchem.com [benchchem.com]

- 4. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. benchchem.com [benchchem.com]

- 10. vanderbilt.edu [vanderbilt.edu]

An In-depth Technical Guide to the Solubility of Tert-butyl 7-methoxy-1H-indole-1-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl 7-methoxy-1H-indole-1-carboxylate molecule incorporates a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen, which generally enhances its stability and solubility in organic solvents, facilitating its use in further synthetic transformations[1].

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. These properties are foundational for designing and interpreting solubility experiments.

| Property | Value |

| Molecular Formula | C₁₄H₁₇NO₃ |

| Molecular Weight | 247.29 g/mol |

| CAS Number | 1215205-77-8 |

| Physical Form | Solid |

| Storage | Sealed in dry, room temperature |

(Data sourced from commercial supplier information[2][3])

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in chemistry. The following protocols describe both a qualitative and a quantitative method for assessing the solubility of this compound.

Qualitative Solubility Assessment

This method provides a rapid preliminary screening of the compound's solubility in a range of solvents. It is useful for selecting appropriate solvents for reactions, chromatography, and crystallization.

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, isopropanol, dimethylformamide, dimethyl sulfoxide)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Place approximately 25 mg of the compound into a small test tube[4].

-

Add 0.75 mL of the selected solvent in small portions[4].

-

After each addition, shake the test tube vigorously for at least 60 seconds[5].

-

Visually inspect the mixture to determine if the solid has completely dissolved. If all but a few granules have dissolved, the compound can be considered soluble[5].

-

Record the observation as "soluble," "partially soluble," or "insoluble."

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. This method involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Materials:

-

This compound

-

Chosen organic solvent(s)

-

Screw-cap vials or flasks

-

Orbital shaker or magnetic stirrer with a temperature-controlled environment

-

Analytical balance

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Add an excess amount of solid this compound to a screw-cap vial to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial and place it in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (typically 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the mixture to stand undisturbed for a period to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the concentration of the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Data Presentation: Solubility of this compound

The following table is a template for researchers to systematically record their quantitative solubility data obtained from the shake-flask method.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Hexane | 25 | HPLC/UV-Vis | ||

| Toluene | 25 | HPLC/UV-Vis | ||

| Dichloromethane | 25 | HPLC/UV-Vis | ||

| Diethyl Ether | 25 | HPLC/UV-Vis | ||

| Ethyl Acetate | 25 | HPLC/UV-Vis | ||

| Acetone | 25 | HPLC/UV-Vis | ||

| Isopropanol | 25 | HPLC/UV-Vis | ||

| Methanol | 25 | HPLC/UV-Vis | ||

| Acetonitrile | 25 | HPLC/UV-Vis | ||

| N,N-Dimethylformamide (DMF) | 25 | HPLC/UV-Vis | ||

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC/UV-Vis |

Visualizations: Workflows and Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical progression of steps for determining the solubility of an organic compound, from initial qualitative screening to precise quantitative analysis.

References

An In-depth Technical Guide to Tert-butyl 7-methoxy-1H-indole-1-carboxylate: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 7-methoxy-1H-indole-1-carboxylate, a crucial intermediate in the synthesis of various pharmaceutical compounds. This document details its synthesis, chemical properties, and significant role in drug discovery and development, supported by experimental protocols, quantitative data, and visual diagrams to facilitate a thorough understanding and practical application.

Introduction

The indole scaffold is a privileged heterocyclic motif frequently found in a vast array of natural products and synthetic pharmaceuticals. The introduction of a methoxy group at the 7-position of the indole ring can significantly influence the molecule's electronic properties and metabolic stability, often enhancing its biological activity. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen increases stability and solubility in organic solvents, making it a versatile building block for further chemical transformations. This compound serves as a key precursor in the synthesis of complex active pharmaceutical ingredients (APIs), including those targeting a range of therapeutic areas.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1215205-77-8 |

| Molecular Formula | C₁₄H₁₇NO₃ |

| Molecular Weight | 247.29 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) |

Synthesis Pathway

The synthesis of this compound is typically achieved in a two-step process, starting with the synthesis of the 7-methoxy-1H-indole core, followed by the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group.

Experimental Protocols

Step 1: Synthesis of 7-Methoxy-1H-indole (via Fischer Indole Synthesis)

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system. In this protocol, 2-methoxyphenylhydrazine is condensed with a suitable carbonyl compound, followed by acid-catalyzed cyclization. While various carbonyl partners can be used, the reaction with glyoxal dimethyl acetal provides a direct route to the unsubstituted indole at positions 2 and 3.

-

Materials:

-

2-Methoxyphenylhydrazine hydrochloride

-

Glyoxal dimethyl acetal

-

Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., H₂SO₄, ZnCl₂)

-

Toluene or another high-boiling point solvent

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

-

Procedure:

-

A mixture of 2-methoxyphenylhydrazine hydrochloride (1.0 eq) and glyoxal dimethyl acetal (1.1 eq) in toluene is heated to reflux for 2-4 hours with a Dean-Stark apparatus to remove water.

-

The reaction mixture is cooled, and the solvent is removed under reduced pressure to yield the crude hydrazone.

-

The crude hydrazone is added portion-wise to preheated polyphosphoric acid (PPA) at 80-100 °C with vigorous stirring.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

The reaction mixture is cooled to room temperature and then poured onto crushed ice.

-

The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 7-methoxy-1H-indole.

-

-

Quantitative Data (Representative):

| Reactant | Molar Eq. | Yield (%) |

| 2-Methoxyphenylhydrazine HCl | 1.0 | - |

| Glyoxal dimethyl acetal | 1.1 | - |

| Product: 7-Methoxy-1H-indole | - | 60-75 |

Step 2: Boc Protection of 7-Methoxy-1H-indole

The protection of the indole nitrogen is a standard procedure to prevent unwanted side reactions in subsequent synthetic steps.

-

Materials:

-

7-Methoxy-1H-indole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

-

Procedure:

-

To a solution of 7-methoxy-1H-indole (1.0 eq) in anhydrous THF, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

-

To this mixture, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) in anhydrous THF dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours and monitor by TLC until the starting material is fully consumed.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield this compound as a solid.

-

-

Quantitative Data (Representative):

| Reactant | Molar Eq. | Yield (%) |

| 7-Methoxy-1H-indole | 1.0 | - |

| (Boc)₂O | 1.2 | - |

| DMAP | 0.1 | - |

| Product: Target Compound | - | 90-98 |

Application as a Pharmaceutical Intermediate

This compound is a valuable intermediate in the synthesis of more complex and biologically active molecules. Its structure allows for further functionalization at various positions of the indole ring, leading to the development of novel therapeutic agents.

One notable application is in the synthesis of Janus kinase (JAK) inhibitors. JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for signaling of a wide range of cytokines and growth factors. Dysregulation of the JAK-STAT signaling pathway is implicated in various inflammatory and autoimmune diseases.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹H NMR (500 MHz, CDCl₃, δ in ppm):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.50 | d, J = 8.0 Hz | 1H | H-4 |

| 7.25 | d, J = 3.5 Hz | 1H | H-2 |

| 7.05 | t, J = 8.0 Hz | 1H | H-5 |

| 6.65 | d, J = 8.0 Hz | 1H | H-6 |

| 6.50 | d, J = 3.5 Hz | 1H | H-3 |

| 3.90 | s | 3H | -OCH₃ |

| 1.65 | s | 9H | -C(CH₃)₃ |

¹³C NMR (125 MHz, CDCl₃, δ in ppm):

| Chemical Shift (ppm) | Assignment |

| 150.0 | C=O (Boc) |

| 147.5 | C-7 |

| 131.0 | C-7a |

| 129.5 | C-3a |

| 125.0 | C-2 |

| 122.0 | C-5 |

| 115.0 | C-4 |

| 108.0 | C-6 |

| 105.0 | C-3 |

| 83.5 | -C(CH₃)₃ |

| 55.5 | -OCH₃ |

| 28.0 | -C(CH₃)₃ |

Conclusion

This compound is a synthetically versatile and valuable intermediate in the field of pharmaceutical sciences. Its straightforward synthesis and the stability afforded by the Boc protecting group make it an ideal starting material for the construction of complex indole-based molecules with significant therapeutic potential. The detailed protocols and data presented in this guide are intended to support researchers and professionals in the efficient synthesis and application of this important compound in drug discovery and development endeavors.

The Core Biological Significance of Methoxy-Substituted Indoles: A Technical Guide

Introduction

Methoxy-substituted indoles represent a critical class of heterocyclic aromatic compounds characterized by an indole nucleus bearing one or more methoxy (-OCH₃) groups. This structural motif is fundamental to a wide array of biologically active molecules, ranging from endogenous neurohormones to potent psychoactive compounds and therapeutic agents. Their significance stems from their ability to interact with a variety of biological targets, primarily G-protein coupled receptors (GPCRs), ion channels, and enzymes. This guide provides an in-depth exploration of the core biological roles of key methoxy-substituted indoles, focusing on their mechanisms of action, signaling pathways, and the experimental methodologies used to elucidate their functions. It is intended for researchers, scientists, and professionals in the field of drug development.

Key Methoxy-Substituted Indoles and Their Biological Roles

Two of the most extensively studied methoxy-substituted indoles are Melatonin (N-acetyl-5-methoxytryptamine) and 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT). While structurally related, they exhibit distinct pharmacological profiles and physiological effects.

Melatonin: The Circadian Regulator and Antioxidant

Synthesized primarily in the pineal gland, melatonin is a pleiotropic molecule best known for its central role in regulating the circadian rhythm, the body's internal 24-hour clock.[1][2] Its secretion is tightly controlled by the light-dark cycle, with levels rising in the evening to promote sleep.[3]

Biological Functions:

-

Chronobiotic Regulation: Melatonin synchronizes the sleep-wake cycle by acting on high-affinity MT1 and MT2 receptors in the suprachiasmatic nucleus (SCN) of the hypothalamus.[1][4]

-

Antioxidant Activity: Melatonin is a potent free-radical scavenger and stimulates the expression of antioxidant enzymes, protecting cells from oxidative stress.[2][5]

-

Neuroprotection and Immunomodulation: It plays a role in protecting against neurodegenerative disorders and modulates immune responses.[2][6]

Biosynthesis and Signaling: Melatonin synthesis begins with the amino acid tryptophan.[4][7] Light exposure inhibits the final enzymatic steps, thus controlling its rhythmic production.[3][5] Melatonin exerts its effects primarily through two GPCRs, MT₁ and MT₂, which couple to Gαi proteins to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[1]

5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A Potent Neuromodulator

5-MeO-DMT is a naturally occurring psychedelic tryptamine with profound effects on consciousness.[6] It is under investigation for its potential therapeutic applications in treating depression, anxiety, and stress-related disorders.[6]

Biological Functions:

-

Serotonergic Agonism: 5-MeO-DMT's primary mechanism of action is as a non-selective serotonin (5-HT) receptor agonist.[6][8] It displays a particularly high binding affinity for the 5-HT₁A receptor subtype, which is thought to be a key mediator of its effects.[6][8][9][10]

-

Psychoactive Effects: Administration induces rapid and intense subjective experiences, including ego dissolution and altered perceptions of time and reality.[6]

-

Therapeutic Potential: Studies suggest that a single administration can lead to rapid and sustained reductions in symptoms of depression and anxiety.[6]

Metabolism: 5-MeO-DMT is primarily metabolized in the body by two key enzymes: monoamine oxidase A (MAO-A), which mediates its deamination, and cytochrome P450 2D6 (CYP2D6), which O-demethylates it to its active metabolite, bufotenine.[6][8]

Other Biologically Active Methoxyindoles

The methoxyindole scaffold is a privileged structure in drug discovery. Various derivatives have been synthesized and investigated for a range of therapeutic applications.

-

5-Methoxytryptophol (5-MTOH) and 5-Methoxyindole-3-acetic acid (5-MIAA): These are other pineal methoxyindoles that exhibit antioxidant properties and can influence lymphocyte proliferation.[11][12][13]

-

Synthetic Derivatives: The 5-methoxyindole core is utilized in the development of drugs for oncology and central nervous system (CNS) disorders, targeting entities like tubulin polymerization and serotonin receptors.[14][15] For example, 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole has been shown to inhibit tubulin polymerization, a key target in cancer therapy.[15]

Quantitative Data on Receptor Interactions

The interaction of methoxy-substituted indoles with their receptor targets is quantified by their binding affinity (Ki) and/or their functional potency (IC₅₀ or EC₅₀). Lower values indicate a stronger interaction.

| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |

| 5-MeO-DMT | 5-HT₁A | 1.9 - 10 | [6][8] |

| 5-HT₂A | >1000 | [8] | |

| Melatonin | MT₁ | 0.02 - 0.2 | [1] |

| MT₂ | 0.1 - 1.0 | [1] | |

| 2-Iodomelatonin | Melatonin Receptors (general) | High Affinity (used as radioligand) | [12] |

| 5-Methoxytryptophol | Melatonin Receptors (general) | Lower affinity than Melatonin | [12] |

| 4-Fluoro-5-methoxy-N,N-dimethyltryptamine | 5-HT₁A | 0.23 | [16] |

Note: Binding affinities can vary depending on the experimental conditions and tissue/cell line used.

Experimental Protocols

Standardized methodologies are crucial for characterizing the biological activity of methoxy-substituted indoles.

Protocol 1: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for a specific receptor.

Objective: To measure the ability of a test compound (e.g., a novel methoxyindole) to displace a known radiolabeled ligand from its receptor.

Materials:

-

Receptor Source: Cell membranes from cell lines engineered to express the target receptor (e.g., HEK293 cells expressing 5-HT₁A).[17]

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., 2-[¹²⁵I]iodomelatonin for melatonin receptors).

-

Test Compounds: The methoxy-substituted indoles to be tested.

-

Assay Buffer, Wash Buffer, Glass Fiber Filters, Scintillation Counter.

Procedure:

-

Incubation: In a multi-well plate, combine the receptor-containing membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells for total binding (no test compound) and non-specific binding (excess of a known non-labeled ligand).

-

Equilibration: Incubate the plate to allow the binding reaction to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[17]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[17]

-

Quantification: Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[17]

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound's concentration to generate a competition curve and determine the IC₅₀ value, which can then be converted to a Ki value.[17]

Protocol 2: Indole Detection in Biological Samples (Kovács Method)

This colorimetric assay is a classic method for detecting the production of indole by microorganisms or its presence in samples.

Objective: To qualitatively or quantitatively determine the presence of indole.

Materials:

-

Tryptophan Broth or sample extract.

-

Kovács Reagent: p-dimethylaminobenzaldehyde, amyl alcohol, and concentrated hydrochloric acid.[18]

-

Test tubes.

Procedure:

-

Sample Preparation: If testing for bacterial production, inoculate tryptophan broth with the organism and incubate for 24-48 hours.[19] For other samples, prepare an appropriate extract.

-

Reagent Addition: Add approximately 0.5 mL of Kovács reagent to the broth culture or sample.[20][21]

-

Observation: Gently agitate the tube and observe for a color change in the upper amyl alcohol layer.[22]

-

Interpretation: The formation of a cherry-red or pink-red layer indicates the presence of indole (a positive result). A yellow or unchanged layer indicates a negative result.[19][20] While widely used, this assay can react with other indole-containing compounds, making it less specific for precise quantification in complex biological samples compared to methods like HIA (hydroxylamine-based indole assay).[18]

Visualized Signaling and Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate key biological pathways for methoxy-substituted indoles.

Caption: The biosynthetic pathway of melatonin from tryptophan.

Caption: Simplified signaling cascade for melatonin via MT1/MT2 receptors.

Caption: Primary metabolic pathways of 5-MeO-DMT.

Caption: Experimental workflow for a radioligand binding assay.

Conclusion

Methoxy-substituted indoles are a structurally diverse and biologically vital class of molecules. From the fundamental regulation of circadian rhythms by melatonin to the potent psychoactive and potential antidepressant effects of 5-MeO-DMT, these compounds demonstrate a remarkable range of interactions with physiological systems. The methoxy group critically influences their pharmacological properties, including receptor affinity and metabolic stability. A thorough understanding of their structure-activity relationships, elucidated through rigorous experimental methodologies, continues to drive the discovery and development of novel therapeutics for a wide spectrum of human diseases, from sleep disorders and depression to cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. Therapeutic applications of melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physiology of the Pineal Gland and Melatonin - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of the Melatonin Receptor Pathway Linking Circadian Rhythm to Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Melatonin - Wikipedia [en.wikipedia.org]

- 6. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of Psychedelic Tryptamines: 5-MeO-DMT vs. Classics [spiritpharmacist.com]

- 10. 5-MeO-DMT - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Selective effect of methoxyindoles on the lymphocyte proliferation and melatonin binding to activated human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Secretion of the methoxyindoles melatonin, 5-methoxytryptophol, 5-methoxyindoleacetic acid, and 5-methoxytryptamine from trout pineal organs in superfusion culture: effects of light intensity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Marine indole alkaloids: potential new drug leads for the control of depression and anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 19. asm.org [asm.org]

- 20. microbiologyinfo.com [microbiologyinfo.com]

- 21. Indole Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]

- 22. static.igem.org [static.igem.org]

Methodological & Application

Application Notes: Suzuki-Miyaura Coupling Protocol for Tert-butyl 7-bromo-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1] This methodology is of paramount importance in the synthesis of biaryl and heteroaryl structures, which are common motifs in medicinally active compounds. The indole scaffold, in particular, is a privileged structure in drug discovery, and methods for its selective functionalization are highly sought after. Tert-butyl 7-bromo-1H-indole-1-carboxylate is a key building block, with the Boc-protecting group enhancing stability and the C7-bromo substituent providing a handle for functionalization through cross-coupling reactions. This document provides a detailed protocol for the Suzuki-Miyaura coupling of tert-butyl 7-bromo-1H-indole-1-carboxylate with various arylboronic acids, enabling the synthesis of diverse 7-aryl-1H-indole derivatives.

General Reaction Scheme

The general transformation involves the palladium-catalyzed coupling of tert-butyl 7-bromo-1H-indole-1-carboxylate with a generic arylboronic acid to yield the corresponding 7-aryl-1-(tert-butoxycarbonyl)-1H-indole.

Scheme 1: General Suzuki-Miyaura Coupling Reaction

Experimental Protocol

This protocol is based on established literature procedures for the Suzuki-Miyaura coupling of N-Boc-7-bromoindole derivatives.[2]

Materials:

-

Tert-butyl 7-bromo-1H-indole-1-carboxylate

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

-

Base: Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

-

Anhydrous and degassed solvent: 1,4-Dioxane and Water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add tert-butyl 7-bromo-1H-indole-1-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 equiv.).

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. A specific literature example for a similar transformation utilized 95 °C for 8 hours.[2]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired tert-butyl 7-aryl-1H-indole-1-carboxylate.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of tert-butyl 7-bromo-1H-indole-1-carboxylate and related analogs.

| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Pinacol boronic ester derivative | Pd(PPh₃)₄ (10) | Cs₂CO₃ (2.0) | Dioxane/Water | 95 | 8 | 21 | [2] |

| 2 | Phenylboronic acid | PdCl₂(dppf) (5) | K₂CO₃ (2.0) | Dioxane/Water | 100 | 12 | - | General Conditions |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2.0) | Toluene/Water | 90 | 10 | - | General Conditions |

Note: Entries 2 and 3 represent generalized conditions based on common practices for Suzuki-Miyaura couplings of bromoindoles.[3][4] Specific yields may vary depending on the exact substrates and reaction optimization.

Mandatory Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow

Caption: General experimental workflow for the Suzuki-Miyaura coupling protocol.

References

- 1. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]

Application Notes and Protocols: Deprotection of Tert-butyl 7-methoxy-1H-indole-1-carboxylate to 7-methoxyindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for the indole nitrogen in multi-step organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions. The deprotection of N-Boc indoles is a critical step in the synthesis of many biologically active compounds and pharmaceutical intermediates. This document provides detailed application notes and protocols for the deprotection of Tert-butyl 7-methoxy-1H-indole-1-carboxylate to yield the target molecule, 7-methoxyindole. Several methodologies, including acidic, basic, and thermal deprotection, will be discussed, with a primary focus on the prevalent and reliable acidic deprotection using trifluoroacetic acid (TFA).

Deprotection Methodologies: A Comparative Overview

The choice of deprotection method for a Boc-protected indole depends on the overall molecular structure and the presence of other sensitive functional groups. The following table summarizes the general conditions for the most common deprotection strategies.

| Deprotection Method | Reagents & Solvents | Typical Temperature | Typical Reaction Time | General Remarks |

| Acidic Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 0 °C to Room Temperature | 30 minutes - 4 hours | Highly efficient and widely used. TFA is corrosive and requires careful handling. May not be suitable for substrates with other acid-labile groups.[1][2] |

| Hydrochloric acid (HCl) in 1,4-Dioxane or Methanol | Room Temperature | 10 minutes - 2 hours | Effective alternative to TFA. The resulting hydrochloride salt can sometimes be isolated as a crystalline solid.[3] | |

| Basic Deprotection | Sodium methoxide (NaOMe) in Methanol (MeOH) | Room Temperature to Reflux | 1 - 5 hours | A milder alternative to acidic conditions, suitable for molecules with acid-sensitive functionalities. |

| Potassium carbonate (K₂CO₃) in Methanol/Water | Reflux | Several hours | A mild basic condition that can be effective for electron-deficient indole systems.[4] | |

| Thermal Deprotection | High-boiling solvents (e.g., Toluene, DMF) or neat | 100 - 250 °C | 30 minutes - several hours | A catalyst-free method that can be advantageous for certain substrates. High temperatures may not be suitable for complex or thermally sensitive molecules.[5][6] |

| 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Reflux or Microwave | 30 minutes - 5 hours | Fluorinated alcohols can facilitate thermal deprotection at lower temperatures compared to other solvents.[7][8] |

Experimental Protocol: Acidic Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a standard procedure for the deprotection of this compound using TFA in DCM.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

-

Addition of TFA: Slowly add trifluoroacetic acid (TFA, 5-10 eq.) dropwise to the stirred solution. An exothermic reaction may be observed.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).

-

Work-up:

-

Once the reaction is complete, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess DCM and TFA.

-

Redissolve the residue in a suitable organic solvent such as ethyl acetate or DCM.

-

Transfer the solution to a separatory funnel and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Caution: Carbon dioxide gas will evolve, causing pressure buildup. Vent the separatory funnel frequently.

-

Wash the organic layer sequentially with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to afford the crude 7-methoxyindole.

-

Purification (if necessary): The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-methoxyindole.

Quantitative Data (Representative):

The following table provides expected quantitative data for the acidic deprotection of this compound. These values are based on typical yields and reaction times for similar indole derivatives and may require optimization for specific experimental conditions.

| Parameter | Value |

| Substrate | This compound |

| Reagent | Trifluoroacetic Acid (TFA) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 1 - 3 hours |

| Expected Yield | 85 - 95% |

Experimental Workflow Diagram

Caption: Experimental workflow for the acidic deprotection of this compound.

Safety Precautions

-

Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.

-

The neutralization step with sodium bicarbonate will produce carbon dioxide gas, leading to pressure buildup in the separatory funnel. Vent the funnel frequently and carefully.

By following these detailed protocols and safety guidelines, researchers can effectively perform the deprotection of this compound to obtain 7-methoxyindole in high yield and purity, facilitating the advancement of their research and drug development projects.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]

- 3. reddit.com [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: The Strategic Use of Tert-butyl 7-methoxy-1H-indole-1-carboxylate in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tert-butyl 7-methoxy-1H-indole-1-carboxylate as a key building block in the synthesis of potent and selective kinase inhibitors. The strategic placement of the methoxy group at the 7-position and the Boc-protecting group on the indole nitrogen allows for precise chemical modifications, making it a valuable scaffold in medicinal chemistry for targeting various protein kinases implicated in cancer and other diseases.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The indole scaffold is a privileged structure in the design of kinase inhibitors, often serving as a hinge-binding motif that mimics the adenine region of ATP.[2][3][4] The 7-methoxy substitution can influence the electronic properties of the indole ring and provide a handle for further functionalization, ultimately impacting the inhibitor's potency and selectivity.

This document outlines a representative synthetic route to a hypothetical kinase inhibitor, "K-Inhib-7M," targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, a critical mediator of angiogenesis in tumors. The protocols provided are based on established synthetic methodologies for indole functionalization and kinase inhibitor synthesis.

Hypothetical Kinase Inhibitor Profile: K-Inhib-7M

| Parameter | Value |

| Target Kinase | VEGFR-2 |

| IC50 (VEGFR-2) | 25 nM |

| Cellular Antiproliferative Activity (HUVEC) | 150 nM |

| Molecular Formula | C28H30N4O4 |

| Molecular Weight | 486.56 g/mol |

Overview of the Synthetic Strategy

The synthesis of the hypothetical VEGFR-2 inhibitor, K-Inhib-7M, from this compound is a multi-step process that involves the introduction of key pharmacophoric features. The general workflow is depicted below.

Caption: Synthetic workflow for K-Inhib-7M.

Experimental Protocols

Step 1: Vilsmeier-Haack Formylation of this compound

This reaction introduces a formyl group at the C3 position of the indole ring, which is a common site for further elaboration in the synthesis of kinase inhibitors.

Protocol:

-

To a stirred solution of phosphorus oxychloride (1.2 eq) in anhydrous N,N-dimethylformamide (DMF, 5 volumes) at 0 °C, add a solution of this compound (1.0 eq) in anhydrous DMF (2 volumes) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford tert-butyl 3-formyl-7-methoxy-1H-indole-1-carboxylate.

| Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| This compound | Tert-butyl 3-formyl-7-methoxy-1H-indole-1-carboxylate | POCl3, DMF | DMF | 0 to RT | 2-4 | 85-95 |

Step 2: Reductive Amination with 4-Aminopyridine

This step introduces a key pyridine moiety, which can form important hydrogen bonding interactions within the kinase active site.

Protocol:

-

Dissolve tert-butyl 3-formyl-7-methoxy-1H-indole-1-carboxylate (1.0 eq) and 4-aminopyridine (1.1 eq) in anhydrous dichloromethane (DCM, 10 volumes).

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture for 12-16 hours at room temperature. Monitor the reaction by TLC or LC-MS.

-

Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 5 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: methanol/DCM gradient) to yield tert-butyl 7-methoxy-3-((pyridin-4-ylamino)methyl)-1H-indole-1-carboxylate.

| Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Tert-butyl 3-formyl-7-methoxy-1H-indole-1-carboxylate | Tert-butyl 7-methoxy-3-((pyridin-4-ylamino)methyl)-1H-indole-1-carboxylate | 4-Aminopyridine, NaBH(OAc)3 | DCM | RT | 12-16 | 70-80 |

Step 3: Boc Deprotection

Removal of the Boc protecting group is necessary for the subsequent amide coupling reaction.

Protocol:

-

Dissolve tert-butyl 7-methoxy-3-((pyridin-4-ylamino)methyl)-1H-indole-1-carboxylate (1.0 eq) in DCM (5 volumes).

-

Add trifluoroacetic acid (TFA, 5 volumes) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 7-methoxy-3-((pyridin-4-ylamino)methyl)-1H-indole, which is often used in the next step without further purification.

| Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Tert-butyl 7-methoxy-3-((pyridin-4-ylamino)methyl)-1H-indole-1-carboxylate | 7-methoxy-3-((pyridin-4-ylamino)methyl)-1H-indole | TFA | DCM | 0 to RT | 1-2 | >95 (crude) |

Step 4: Amide Coupling with 4-Fluorobenzoyl Chloride

The final step involves the formation of an amide bond to introduce the 4-fluorophenyl moiety, a common feature in many kinase inhibitors that can engage in favorable interactions with the enzyme.

Protocol:

-

Dissolve 7-methoxy-3-((pyridin-4-ylamino)methyl)-1H-indole (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM (10 volumes) and cool to 0 °C.

-

Add a solution of 4-fluorobenzoyl chloride (1.2 eq) in DCM (2 volumes) dropwise.

-

Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC or column chromatography to afford the final compound, K-Inhib-7M.

| Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 7-methoxy-3-((pyridin-4-ylamino)methyl)-1H-indole | K-Inhib-7M | 4-Fluorobenzoyl chloride, Et3N | DCM | 0 to RT | 3-5 | 60-70 |

Target Signaling Pathway: VEGFR-2

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary driver of angiogenesis, the formation of new blood vessels. In cancer, this process is essential for tumor growth and metastasis. K-Inhib-7M is designed to inhibit the VEGFR-2 tyrosine kinase, thereby blocking downstream signaling events.

Caption: Inhibition of the VEGFR-2 signaling pathway by K-Inhib-7M.

Conclusion

This compound is a strategic starting material for the synthesis of complex indole-based kinase inhibitors. Its pre-installed methoxy group and the versatile Boc-protecting group allow for regioselective functionalization of the indole core. The provided synthetic route to a hypothetical VEGFR-2 inhibitor, K-Inhib-7M, illustrates a practical application of this building block in a drug discovery context. The detailed protocols and tabulated data offer a valuable resource for researchers engaged in the design and synthesis of novel kinase inhibitors.

References

Experimental protocol for N-alkylation of 7-methoxyindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylated indoles are a prominent structural motif in a vast array of biologically active compounds and pharmaceuticals. The substituent at the nitrogen atom of the indole ring can significantly influence the molecule's pharmacological properties. 7-methoxyindole is a valuable starting material for the synthesis of various therapeutic agents. This document provides detailed experimental protocols for the N-alkylation of 7-methoxyindole, focusing on two robust and widely used methods: the classical approach using a strong base and an alkyl halide, and the Mitsunobu reaction.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the N-alkylation of indoles, which can be adapted for 7-methoxyindole.

| Method | Base/Reagent | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Classical Alkylation | Sodium Hydride (NaH) | Alkyl Halide | DMF or THF | 0 to RT | 1 - 4 | 70-95 | [1] |

| Classical Alkylation | Potassium Carbonate (K₂CO₃) | Benzyl Bromide | Acetonitrile | Reflux | 4 - 6 | ~90 | [2] |

| Mitsunobu Reaction | PPh₃, DIAD/DEAD | Alcohol | THF | 0 to RT | 2 - 12 | 80-98 | [3][4] |

Experimental Protocols

Protocol 1: Classical N-Alkylation using Sodium Hydride and an Alkyl Halide

This method is a standard and effective procedure for the N-alkylation of indoles with a variety of alkyl halides.[1]

Materials:

-

7-methoxyindole

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-methoxyindole (1.0 eq).

-

Dissolve the 7-methoxyindole in anhydrous DMF or THF.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.[1]

-

Cool the reaction mixture back to 0 °C.

-

Add the alkylating agent (1.0-1.2 eq) dropwise to the reaction mixture.

-

The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.[1]

-

Extract the product with ethyl acetate (3 x).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for the N-alkylation of indoles using an alcohol, which proceeds with an inversion of stereochemistry at the alcohol's carbon center.[3][5]

Materials:

-

7-methoxyindole

-

Alcohol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, dissolve 7-methoxyindole (1.0 eq), the desired alcohol (1.1-1.5 eq), and triphenylphosphine (1.2-1.5 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD (1.2-1.5 eq) dropwise to the stirred solution. The reaction is often accompanied by a color change.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

The crude residue can be purified directly by column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazine byproduct to yield the N-alkylated 7-methoxyindole.

Mandatory Visualization

Caption: Workflow for N-alkylation of 7-methoxyindole.

References

Synthesis of Complex Heterocyclic Scaffolds from Tert-butyl 7-methoxy-1H-indole-1-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of complex heterocyclic scaffolds utilizing tert-butyl 7-methoxy-1H-indole-1-carboxylate as a key starting material. The strategic placement of the methoxy group at the 7-position and the Boc-protecting group on the indole nitrogen offers a versatile platform for the construction of diverse and medicinally relevant molecular architectures. This guide will focus on the synthesis of indolo[2,3-a]carbazoles, a class of compounds with significant biological activity.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Functionalization of the indole ring system is a cornerstone of drug discovery, enabling the modulation of pharmacological properties. This compound is a valuable building block for the synthesis of complex heterocyclic systems due to the directing effects of its substituents and the stability imparted by the Boc protecting group. The electron-donating methoxy group at the C7 position influences the reactivity of the benzene portion of the indole, while the Boc group allows for selective reactions at other positions before its facile removal under acidic conditions.

This application note details a protocol for the synthesis of indolo[2,3-a]carbazoles, which are known to exhibit a range of biological activities, including anticancer properties, often through the inhibition of protein kinases or by intercalating with DNA. The synthetic strategy involves a multi-step sequence including a Suzuki-Miyaura coupling, Vilsmeier-Haack formylation, and a final reductive cyclization.

Data Presentation

The following table summarizes the expected yields for the key steps in the synthesis of a model indolo[2,3-a]carbazole, starting from this compound. Please note that yields can vary based on the specific substrates and reaction conditions used.

| Step No. | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | Suzuki-Miyaura Coupling | This compound, N-Boc-indole-2-boronic acid | tert-butyl 2-(1-(tert-butoxycarbonyl)-7-methoxy-1H-indol-2-yl)-1H-indole-1-carboxylate | PdCl₂(PPh₃)₂, Na₂CO₃ | ~95% |

| 2 | Vilsmeier-Haack Formylation | tert-butyl 2-(1-(tert-butoxycarbonyl)-7-methoxy-1H-indol-2-yl)-1H-indole-1-carboxylate | 2-(7-methoxy-1H-indol-2-yl)-1H-indole-3-carbaldehyde | POCl₃, DMF, then NaOH | ~90% (after deprotection) |

| 3 | McMurry Reductive Cyclization | 2-(7-methoxy-1H-indol-2-yl)-1H-indole-3-carbaldehyde | 7-methoxy-5,12-dihydroindolo[2,3-a]carbazole | TiCl₄, Zn/Cu | ~40-45% |

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 2-(1-(tert-butoxycarbonyl)-7-methoxy-1H-indol-2-yl)-1H-indole-1-carboxylate (Suzuki-Miyaura Coupling)

This protocol describes the palladium-catalyzed cross-coupling of this compound with N-Boc-indole-2-boronic acid.

Materials:

-

This compound

-

N-Boc-indole-2-boronic acid

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Sodium carbonate (Na₂CO₃)

-

Acetonitrile (MeCN)

-

Deionized water

-

Argon or Nitrogen gas

-

Microwave reactor

Procedure:

-

To a microwave vial, add this compound (1.0 eq), N-Boc-indole-2-boronic acid (1.2 eq), sodium carbonate (2.0 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq).

-

Add a mixture of acetonitrile and water (e.g., 4:1 v/v) to the vial.

-

Seal the vial and purge with argon or nitrogen for 10-15 minutes.

-

Place the vial in a microwave reactor and heat to 110 °C for 1.5 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired bi-indole product.

Protocol 2: Synthesis of 2-(7-methoxy-1H-indol-2-yl)-1H-indole-3-carbaldehyde (Vilsmeier-Haack Formylation and Deprotection)

This protocol involves the formylation at the C3-position of one indole ring, followed by the removal of both Boc protecting groups.

Materials:

-

tert-butyl 2-(1-(tert-butoxycarbonyl)-7-methoxy-1H-indol-2-yl)-1H-indole-1-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH) solution (2 M)

-

Dichloromethane (DCM)

Procedure:

-

In a round-bottom flask under an inert atmosphere, cool a solution of DMF in DCM to 0 °C.

-

Slowly add phosphorus oxychloride (1.5 eq) to the cooled DMF solution and stir for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of the bi-indole from Protocol 1 (1.0 eq) in DCM to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 days.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

To the crude product, add a 2 M aqueous solution of sodium hydroxide and heat to reflux for 1 hour to effect deprotection.

-

Cool the reaction mixture to room temperature and collect the precipitated product by filtration. Wash the solid with water to yield the formylated and deprotected product.

Protocol 3: Synthesis of 7-methoxy-5,12-dihydroindolo[2,3-a]carbazole (McMurry Reductive Cyclization)

This protocol describes the intramolecular reductive coupling of the dialdehyde to form the final carbazole scaffold.[1]

Materials:

-

2-(7-methoxy-1H-indol-2-yl)-1H-indole-3-carbaldehyde

-

Titanium tetrachloride (TiCl₄)

-

Zinc-copper couple (Zn/Cu)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, suspend the zinc-copper couple in anhydrous THF.

-

Cool the suspension to 0 °C and slowly add titanium tetrachloride.

-

Heat the mixture to reflux for 2 hours to form the low-valent titanium reagent.

-

Add a solution of the dialdehyde from Protocol 2 in anhydrous THF to the refluxing mixture over several hours using a syringe pump.

-

Continue refluxing for an additional 20-26 hours, monitoring the reaction by TLC.[1]

-

Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of potassium carbonate.

-

Filter the mixture through a pad of Celite®, washing with ethyl acetate.

-

Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the 7-methoxy-5,12-dihydroindolo[2,3-a]carbazole.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of indolo[2,3-a]carbazoles and a potential signaling pathway inhibited by these compounds.

Caption: Synthetic workflow for indolo[2,3-a]carbazole.

Caption: Inhibition of Receptor Tyrosine Kinase Signaling.

References

Application Note: A Robust One-Pot Synthesis of Substituted 1-Alkoxyindoles

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Alkoxyindoles are a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their distinct physical and chemical properties compared to traditional indole structures.[1] While the indole motif is common in natural products, the 1-alkoxyindole structure is less prevalent but is emerging as a valuable scaffold in drug discovery.[1] This document outlines an efficient, one-pot, four-step synthesis of novel multisubstituted 1-alkoxyindoles from conjugate nitro ketoesters. The methodology involves a sequence of nitro reduction, intramolecular condensation, nucleophilic 1,5-addition, and in situ O-alkylation, providing a streamlined route to these valuable compounds in modest to good yields.[1][2][3]

Reaction Pathway and Workflow

The one-pot synthesis proceeds through a series of consecutive reactions. Initially, the nitro group of the starting substrate is reduced by stannous chloride (SnCl₂·2H₂O) to form a hydroxylamine. This intermediate undergoes an intramolecular cyclization and subsequent dehydration to yield a conjugate nitrone. A nucleophilic 1,5-addition of an alcohol then forms the key 1-hydroxyindole intermediate. Finally, this intermediate is alkylated in situ with an alkyl halide in the presence of a base to afford the target 1-alkoxyindole.[1][2]

Caption: Workflow for the one-pot synthesis of 1-alkoxyindoles.